molecular formula C7H10O2 B1358127 3-(Propargyloxy)tetrahydrofuran

3-(Propargyloxy)tetrahydrofuran

Cat. No.: B1358127
M. Wt: 126.15 g/mol
InChI Key: VQOMGCFFCASDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propargyloxy)tetrahydrofuran is a valuable chemical building block that incorporates both a tetrahydrofuran (THF) ring, a common motif in pharmaceuticals and natural products, and a reactive propargyl ether group. The tetrahydrofuran scaffold is a privileged structure in medicinal chemistry, found in a number of FDA-approved drugs and bioactive molecules due to its influence on a compound's three-dimensional shape and pharmacokinetic properties . This makes derivatives like this compound highly useful intermediates in the synthesis of more complex, biologically relevant target molecules. The key feature of this compound is the presence of a terminal alkyne (propargyl) group. This functional group is a critical handle for further chemical modification, most notably through the powerful and highly reliable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry" . This reaction allows researchers to efficiently link the tetrahydrofuran core to a vast array of other molecules containing an azide group, enabling the rapid construction of chemical libraries, polymers, and advanced material precursors. The propargyloxy group has been successfully utilized in the synthesis of specialized phthalocyanines for applications in material science and as building blocks for hyperbranched polymers, demonstrating its utility in creating complex architectures . As a reagent, this compound is offered for research applications in synthetic organic chemistry, polymer science, and drug discovery. Its dual functionality provides researchers with a flexible starting point for constructing novel compounds and exploring new chemical space. Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-prop-2-ynoxyoxolane

InChI

InChI=1S/C7H10O2/c1-2-4-9-7-3-5-8-6-7/h1,7H,3-6H2

InChI Key

VQOMGCFFCASDHO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCOC1

Origin of Product

United States

Synthetic Methodologies for 3 Propargyloxy Tetrahydrofuran and Its Analogs

Direct Etherification Approaches

Direct etherification methods involve the formation of the ether linkage between a 3-hydroxytetrahydrofuran (B147095) substrate and a propargyl group. The Williamson ether synthesis is a classic and widely employed method for this transformation.

Reactions with Propargyl Halides

The reaction of 3-hydroxytetrahydrofuran with propargyl halides, such as propargyl bromide or propargyl chloride, is a common method for the synthesis of 3-(propargyloxy)tetrahydrofuran. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the oxygen atom of the hydroxyl group on the tetrahydrofuran (B95107) ring acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide leaving group.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (bromide being more reactive than chloride), the solvent, and the base used to deprotonate the hydroxyl group.

Utilization of Alkali Metal Hydrides in Ethereal Solvents

To facilitate the etherification, a strong base is required to deprotonate the hydroxyl group of 3-hydroxytetrahydrofuran, forming a more potent nucleophile, the corresponding alkoxide. Alkali metal hydrides, such as sodium hydride (NaH) or potassium hydride (KH), are frequently used for this purpose. These strong bases irreversibly deprotonate the alcohol, driving the reaction towards the formation of the ether product.

The reaction is typically carried out in an inert ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O). These solvents are effective at solvating the resulting alkoxide without participating in the reaction. The general reaction scheme involves the initial deprotonation of 3-hydroxytetrahydrofuran by the alkali metal hydride, followed by the nucleophilic attack of the resulting alkoxide on the propargyl halide.

Table 1: Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolventProduct
3-HydroxytetrahydrofuranPropargyl BromideSodium HydrideTetrahydrofuranThis compound
3-HydroxytetrahydrofuranPropargyl ChloridePotassium HydrideDiethyl EtherThis compound

Ring-Closing Strategies for Tetrahydrofuran Core Formation with Propargyloxy Moiety

An alternative synthetic approach involves the construction of the tetrahydrofuran ring from an acyclic precursor that already contains the propargyloxy moiety. These methods often rely on radical cyclization reactions to form the five-membered ring.

Radical Cyclization Reactions

Radical cyclizations are powerful tools for the formation of cyclic systems. These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of a new ring.

Electroreductive methods can be employed to initiate radical cyclizations. In this approach, an acyclic precursor containing both a propargyloxy group and a halide (typically iodide or bromide) is subjected to electrochemical reduction. The reduction of the carbon-halogen bond generates a carbon-centered radical. This radical can then undergo an intramolecular cyclization by attacking the triple bond of the propargyloxy group. The regioselectivity of the cyclization (i.e., whether a five- or six-membered ring is formed) can be influenced by the reaction conditions and the structure of the substrate. For the synthesis of this compound analogs, a 5-exo-dig cyclization is the desired pathway.

Titanium(III) reagents, such as those generated in situ from titanocene dichloride (Cp₂TiCl₂) or titanium(III) chloride (TiCl₃), are effective in promoting radical reactions. nih.govnih.gov Specifically, Ti(III) species can induce the reductive opening of an epoxide ring to generate a β-titanoxy radical. chemistryviews.org If the epoxide precursor also contains a propargyloxy group at an appropriate position, the resulting radical can undergo an intramolecular cyclization onto the alkyne. mdpi.com

This methodology allows for the stereoselective formation of substituted tetrahydrofurans. The reaction proceeds via a single-electron transfer from the Ti(III) reagent to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a carbon-centered radical. This radical then adds to the triple bond of the propargyloxy moiety in an intramolecular fashion to construct the tetrahydrofuran ring. nih.gov

Table 2: Titanium(III)-Mediated Radical Cyclization for Tetrahydrofuran Synthesis

PrecursorReagentKey IntermediateCyclization ModeProduct Type
Acyclic Epoxide with Propargyloxy MoietyTitanocene(III) Chlorideβ-Titanoxy Radical5-exo-digSubstituted Tetrahydrofuran

Transition Metal-Catalyzed Cyclizations

Rhodium(II) catalysis provides an efficient pathway for synthesizing dihydrofuran derivatives from readily accessible 1-sulfonyl-1,2,3-triazoles bearing pendent ether motifs. acs.orgacs.orgnih.gov Specifically, Rhodium(II) acetate catalyzes a denitrogenative transformation of these triazoles, leading to the formation of a reactive rhodium carbenoid. acs.orgnih.gov When the triazole is substituted with a propargyl ether, the intermediate undergoes a cascade involving the formation of an oxonium ylide, followed by a acs.orgacs.org-sigmatropic rearrangement. acs.orgnih.gov This sequence results in the stereocontrolled synthesis of substituted dihydrofuran-3-imines in high yield. acs.orgacs.org

The resulting imines are valuable synthetic intermediates that can be hydrolyzed under mild conditions, for instance using basic alumina, to furnish 2,5-trans-disubstituted dihydrofuran-3-ones. acs.org A substrate containing a propargylic ether motif was successfully converted to the corresponding 2-allenyldihydrofuran-3-one in good yield and with high selectivity using this methodology. acs.org The excellent diastereoselectivity observed in these rearrangements is proposed to stem from the minimization of steric clash in the transition state of the sigmatropic rearrangement. acs.org Optimization of reaction conditions has shown that for some substrates, using 1,2-dichloroethane as the solvent with an increased catalyst loading of Rh₂(OAc)₄ can lead to significant improvements in yield. acs.org

Table 1: Rhodium(II)-Catalyzed Rearrangement of Propargyloxy-Substituted Triazoles
SubstrateCatalystSolventKey TransformationProduct TypeYield/Selectivity
1-Sulfonyl-1,2,3-triazole with pendent propargyl etherRh₂(OAc)₄Toluene or 1,2-DichloroethaneDenitrogenation, Oxonium Ylide Formation, acs.orgacs.org-Sigmatropic RearrangementDihydrofuran-3-imineHigh Yield, Excellent Diastereoselectivity acs.orgacs.org
Dihydrofuran-3-imineBasic Alumina (for hydrolysis)N/AHydrolysis2-Allenyldihydrofuran-3-oneGood Yield, >20:1 dr acs.org

Nickel-catalyzed C(sp³)–H functionalization has emerged as a powerful and cost-effective strategy for the synthesis of complex molecules, including cyclic ethers. umich.eduresearchgate.net This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C–H bonds. researchgate.net The regioselectivity of these reactions, such as β- or γ-C(sp³)–H activation, is often controlled through the use of directing groups that coordinate to the metal center and position it for a specific C–H cleavage event. researchgate.net For example, 8-aminoquinoline has been employed as an effective bidentate directing group in the nickel-catalyzed arylation of aliphatic amide C(sp³)–H bonds. researchgate.net

These methodologies provide a versatile platform for constructing cyclic ether frameworks. A nickel-catalyzed cross-dehydrogenative coupling has been developed for reacting the inactive C(sp³)–H bonds of cyclic ethers like 1,4-dioxane with indoles, using di-tert-butyl peroxide (DTBP) as an oxidant. acs.org This provides an efficient route to cyclic ethers bearing heteroaromatic cores. acs.org Moreover, nickel catalysts can enable the alkylation of C(sp³)–H bonds with primary alcohols via a "hydrogen-borrowing" mechanism, expanding the scope of accessible functionalized products. rsc.org The unique reactivity of nickel, including its ability to participate in single electron transfer (SET) pathways, allows for C–H activation under mild conditions. umich.edu

Intramolecular Hydroalkoxylation/Reduction Strategies for Tetrahydrofuran Synthesis

The intramolecular hydroalkoxylation of unsaturated alcohols is a direct and atom-economical method for the synthesis of tetrahydrofurans. nih.gov This transformation can be catalyzed by various transition metals. Gold catalysts, for instance, have been effectively used in the intramolecular hydroalkoxylation for the synthesis of 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans. dntb.gov.ua

Another well-established approach to tetrahydrofuran synthesis is the intramolecular Sₙ2 reaction. nih.gov This method involves the cyclization of a substrate containing a hydroxyl group and a tethered leaving group (such as a halide or sulfonate). nih.gov Typically, the acyclic precursor is synthesized with the desired stereocenters already established, which are then conserved during the ring-closing step. nih.gov A related but distinct strategy is the palladium-catalyzed oxidative cyclization of unsaturated alcohols, which was one of the early transition-metal-catalyzed methods for producing 2-vinyltetrahydrofuran derivatives. nih.gov This reaction is thought to proceed via an oxypalladation of the alkene, followed by a β-hydride elimination step. nih.gov

Advanced Synthetic Protocols for Structurally Related Propargyloxy-Containing Compounds

Synthesis of Propargyloxy-Functionalized Aromatic Systems

Propargyloxy-functionalized aromatic systems are important building blocks in polymer chemistry and materials science, offering a reactive handle for cross-linking or post-functionalization via reactions like thiol-yne click chemistry. tandfonline.com A primary synthetic route to these compounds is the Williamson ether synthesis, involving the O-propargylation of a phenol with propargyl bromide. tandfonline.com This method was used to synthesize the monomer 1,1-bis(4-hydoxyphenyl)-1-(4′-propargyloxyphenyl)ethane (BPP) from the commercially available 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). tandfonline.com

The resulting BPP monomer was subsequently used in a low-temperature solution polycondensation with triphosgene to produce a series of aromatic (co)polycarbonates with pendant propargyloxy groups. tandfonline.com These polymers exhibit high molecular weights and glass transition temperatures (Tg) between 147–152 °C. tandfonline.com The pendant alkyne groups allow for thermal cross-linking to form a networked polymer structure. tandfonline.com Other synthetic strategies include one-pot reactions between propargylamine and substituted benzaldehydes to create propargyl imines and amides, which are polar aromatic molecules containing an alkyne group. mdpi.com On a more fundamental level, the self-recombination of propargyl radicals has been identified as a gas-phase route to the formation of benzene, the foundational aromatic ring. nih.gov Additionally, electrocyclization reactions of precursors derived from propargyl compounds can provide efficient access to polyfunctionalized benzenes and naphthalenes. researchgate.net

Table 2: Properties of Propargyloxy-Functionalized Aromatic Polycarbonates
MonomerPolymerization MethodInherent Viscosity (dL/g)Number Average Molecular Weight (Mₙ, g/mol)Glass Transition Temperature (T₉, °C)Key Feature
1,1-bis(4-hydoxyphenyl)-1-(4′-propargyloxyphenyl)ethane (BPP)Low-temperature solution polycondensation with triphosgene0.52–0.8337,000–69,800147–152Pendant propargyloxy groups for thermal crosslinking tandfonline.com

Preparation of Propargyloxy-Substituted Heterocycles (e.g., Triazines)

The synthesis of propargyloxy-substituted heterocycles, particularly triazines, is a significant area of research due to their potential applications in biomedical materials and polymer chemistry. mdpi.comresearchgate.net A notable method involves the nucleophilic substitution on a 1,3,5-triazine core.

The following table summarizes the synthesis of a key intermediate and the final product as described in the literature.

Table 1: Synthesis of Propargyloxy-Substituted Triazines

Product Name Starting Material Reagents Solvent Reaction Conditions Yield (%) Reference
2,4-Dihydrazino-6-propargyloxy-1,3,5-triazine 2,4,6-Tris(propargyloxy)-1,3,5-triazine Hydrazine hydrate i-PrOH Reflux, 3.5 h 98 mdpi.com
2,4-Diazido-6-propargyloxy-1,3,5-triazine 2,4-Dihydrazino-6-propargyloxy-1,3,5-triazine NaNO₂, HCl H₂O, CH₂Cl₂ Cooling (ice and salt bath), 15 min - mdpi.com

Synthesis of Bis-Propargyloxy Derivatives

The synthesis of bis-propargyloxy derivatives is another area of interest, particularly for the development of novel curing agents and functional polymers. rsc.orgtandfonline.com These compounds are often prepared through the reaction of a dihydroxy or dicarboxy aromatic compound with propargyl bromide in the presence of a base. rsc.org

One study reports the synthesis of a series of non-isocyanate curing agents based on bis-propargyl aromatic esters and ethers. rsc.org The preparation involves the reaction of respective dicarboxy or dihydroxybenzene compounds with propargyl bromide and potassium carbonate. This method has been shown to produce good yields of the desired bis-propargyloxy derivatives. The purity and structure of these compounds are typically confirmed using various analytical techniques, including IR and NMR spectroscopy, as well as thermal and chromatographic methods. rsc.org

Another approach involves the mono-O-propargylation of a tris(4-hydroxyphenyl)ethane (THPE) to synthesize a bisphenol monomer bearing a pendant propargyloxy group, namely 1,1-bis(4-hydroxyphenyl)-1-(4'-propargyloxyphenyl)ethane (BPP). tandfonline.com This monomer can then be used in polymerization reactions to create polycarbonates with pendant propargyloxy groups. These functionalized polymers have potential applications in creating crosslinked network structures. tandfonline.com

A patented process also describes the preparation of bispropargyl ethers of hydroxyaromatic compounds, such as bisphenol A. google.com This method involves reacting the hydroxyaromatic compound with a propargyl halide (e.g., propargyl chloride) in an aqueous sodium hydroxide solution in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This process can achieve high yields and purity of the desired bispropargyl ether. google.com

The table below outlines the synthesis of representative bis-propargyloxy derivatives.

Table 2: Synthesis of Bis-Propargyloxy Derivatives

Product Name Starting Material Reagents Catalyst/Base Solvent Yield (%) Reference
Bis-propargyl aromatic esters/ethers Dicarboxy/dihydroxybenzene Propargyl bromide Potassium carbonate - Good rsc.org
1,1-bis(4-hydroxyphenyl)-1-(4'-propargyloxyphenyl)ethane (BPP) 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) Propargyl bromide - - - tandfonline.com
Bispropargyl ether of bisphenol A Bisphenol A Propargyl chloride Sodium hydroxide Water 94.5 - 95.2 google.com

Chemical Reactivity and Transformation Mechanisms

Alkyne Functional Group Reactivity

The terminal alkyne is the most reactive site on the 3-(Propargyloxy)tetrahydrofuran molecule, making it a focal point for chemical modifications. This functionality is particularly amenable to modern synthetic methods, including click chemistry and metathesis reactions, which enable the construction of complex molecular architectures from this relatively simple building block.

The terminal alkyne of this compound is an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction provides a highly efficient and specific method for forming a stable 1,2,3-triazole linkage, connecting the tetrahydrofuran-containing fragment to other molecular entities.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction involving this compound. This reaction proceeds under mild conditions, is highly regioselective, and offers excellent yields, resulting exclusively in the formation of the 1,4-disubstituted triazole isomer. The process typically involves a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (such as sodium ascorbate), in a variety of solvents including water, t-butanol, or mixtures thereof. The reaction's efficiency and orthogonality make it a powerful tool for conjugating the THF moiety to various substrates.

The CuAAC reaction with this compound has been extensively used to synthesize a diverse array of 1,4-disubstituted triazole derivatives. By reacting it with various organic azides, researchers have created compounds where the THF unit is linked to different functionalities. For instance, the reaction with azido-functionalized coumarins has been reported, yielding coumarin-triazole-tetrahydrofuran conjugates. These reactions are valued for their high efficiency and the straightforward purification of the resulting triazole products.

Table 1: Examples of Copper(I)-Catalyzed Synthesis of Triazole Derivatives from this compound

Azide (B81097) ReactantCatalyst SystemSolventYield (%)
3-azidocoumarinCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂OHigh
Benzyl (B1604629) azideCopper(I) iodideNot SpecifiedGood
Azido-functionalized polymersCuSO₄·5H₂O, Sodium AscorbateDMFQuantitative

The utility of this compound extends to the construction of more complex, multi-triazole structures. Its monofunctional nature allows it to be used as a terminal or peripheral building block in the synthesis of dendrimers and other macromolecular architectures. For example, it can be "clicked" onto a multifunctional azide core molecule, resulting in a structure where multiple tetrahydrofuran (B95107) units are displayed on the periphery. This strategy has been employed in the synthesis of dendrimers where successive generations are built using azide-alkyne coupling reactions, with this compound serving as a capping agent in the final step.

While less common than click chemistry for this specific substrate, the terminal alkyne of this compound can theoretically participate in yne-yne (alkyne) metathesis reactions. This type of reaction, typically catalyzed by high-valent transition metal complexes (e.g., molybdenum or tungsten alkylidynes), involves the cleavage and reformation of carbon-carbon triple bonds. Through a self-metathesis reaction, this compound could potentially dimerize to form a symmetrical diyne, with the concomitant release of acetylene. However, specific examples detailing the yne-yne metathesis of this compound are not prominently featured in the literature, suggesting that other transformations of the alkyne group are more synthetically prevalent.

Click Chemistry Applications (Azide-Alkyne Cycloaddition)

Tetrahydrofuran Ring System Reactivity

The tetrahydrofuran (THF) ring is a saturated cyclic ether and is generally considered to be chemically robust and stable under many reaction conditions, including those used for modifying the propargyl group. Its stability is a key advantage, as it remains intact during transformations like CuAAC.

Rearrangement Reactions

The propargyloxy moiety is susceptible to several powerful rearrangement reactions, which can be used to create complex molecular architectures.

The Wittig rearrangement is a carbon-carbon bond-forming reaction of ethers that can proceed through different mechanistic pathways. For propargyloxy structures, both the acs.orgresearchgate.net- and acs.orgnih.gov-Wittig rearrangements are significant.

The acs.orgresearchgate.net-Wittig rearrangement is a concerted, pericyclic (sigmatropic) process that is highly valuable in synthesis. acs.orgiris-biotech.de It typically occurs when allyl or propargyl ethers are treated with a strong base at low temperatures, converting them into homoallylic or homopropargylic alcohols, respectively. acs.orgrsc.org For propargylic ethers, this rearrangement provides an efficient route to synthesize substituted allenes. acs.org The reaction is thought to proceed through an envelope-like transition state. iris-biotech.de The major limitation of this versatile process can be the need for strong bases (e.g., alkyllithiums) and very low temperatures. acs.org However, studies have shown that α-(prop-2-yn-1-yloxy)hydrazones can undergo acs.orgresearchgate.net-Wittig rearrangements under very mild conditions. acs.org The rearrangement of nonracemic (propargyloxy)acetic acids has been used to synthesize optically active 2,5-dihydrofurans. organic-chemistry.org

The acs.orgnih.gov-Wittig rearrangement , in contrast, proceeds through a non-concerted, radical-based mechanism. iris-biotech.denih.gov This pathway involves the deprotonation of the ether alpha to the oxygen, followed by the homolytic cleavage of the C-O bond to form a radical-ketyl pair within a solvent cage. rsc.orgnih.gov This pair then recombines to form the product alcohol. nih.gov The acs.orgnih.gov-shift often competes with the acs.orgresearchgate.net-rearrangement, with higher temperatures generally favoring the acs.orgnih.gov-pathway. iris-biotech.de The migratory aptitude for the rearranging group (R) follows the order of radical stability: tertiary alkyl > secondary alkyl > primary alkyl > methyl. nih.gov

Table 2: Comparison of acs.orgresearchgate.net- and acs.orgnih.gov-Wittig Rearrangements for Propargyloxy Ethers

Feature acs.orgresearchgate.net-Wittig Rearrangement acs.orgnih.gov-Wittig Rearrangement
Mechanism Concerted, pericyclic, sigmatropic iris-biotech.de Stepwise, radical dissociation/recombination rsc.orgnih.gov
Typical Conditions Strong base, low temperatures acs.orgiris-biotech.de Strong base, higher temperatures iris-biotech.de
Key Intermediate Envelope-like transition state iris-biotech.de Radical-ketyl pair in solvent cage nih.gov

| Product from Propargyl Ether | Allenic alcohol acs.org | Isomeric alcohol nih.gov |

Transition metal catalysis significantly expands the scope and utility of sigmatropic rearrangements for propargyloxy compounds, allowing reactions to proceed under milder conditions and with high selectivity. The researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl-containing substrates, a variant of the Claisen rearrangement, has been extensively studied.

Catalysts based on palladium(II) have been shown to facilitate the asymmetric researchgate.netresearchgate.net-sigmatropic rearrangement of substrates like 3-ester-substituted 2-propargyloxyindoles with high yields and enantioselectivities. nih.gov Computational and experimental studies support a mechanism where the palladium(II) complex activates the alkyne for nucleophilic attack by the indole, leading to an allenyl product. nih.gov

Gold(I) catalysts are also highly effective for researchgate.netresearchgate.net-rearrangements of propargylic esters and propargyl vinyl ethers. researchgate.net These reactions are thought to proceed via Au(I)-coordinated allene (B1206475) intermediates, which can then undergo further transformations. researchgate.net The nature of the final product depends heavily on the electronic structure of this metal-bound allene. researchgate.net

Other transition metals like nickel(II) and copper(I) have also been employed. Chiral Ni(II)-N,N'-dioxide complexes have been used for the asymmetric propargyl Claisen rearrangement to generate all-carbon quaternary stereocenters. researchgate.net Copper(I) catalysts, in conjunction with chiral ligands, can be used in the acs.orgresearchgate.net-sigmatropic rearrangement of sulfonium (B1226848) ylides generated from propargyl sulfides, yielding allenic sulfides with high enantiomeric excess. nih.gov

Table 3: Transition Metal Catalysts for Sigmatropic Rearrangements of Propargyloxy Structures

Metal Catalyst Type of Rearrangement Substrate Example Key Feature Reference
Palladium(II) Asymmetric researchgate.netresearchgate.net-Sigmatropic 2-Propargyloxyindoles High enantioselectivity, forms allenyl products. nih.gov
Gold(I) researchgate.netresearchgate.net-Sigmatropic Propargylic esters/vinyl ethers Proceeds via Au(I)-coordinated allene intermediates. researchgate.net
Nickel(II) Asymmetric Propargyl Claisen Propargyl vinyl ethers Kinetic resolution, creates quaternary stereocenters. researchgate.net

| Copper(I) | acs.orgresearchgate.net-Sigmatropic | Propargyl sulfides (via ylides) | Double asymmetric induction for high enantioselectivity. | nih.gov |

Radical Chemistry of this compound Derivatives

The unique structure of this compound makes its derivatives suitable substrates for radical reactions, particularly radical cyclizations. These reactions can form new rings and increase molecular complexity in a single step.

A key example is the reductive radical cyclization of aryl beta-(prop-2-ynyloxy)alkyl selenides. organic-chemistry.org These substrates, which feature a tetrahydrofuran-like core, can be prepared from monosubstituted epoxides. When treated with tributyltin hydride and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), these selenide (B1212193) derivatives undergo cyclization to afford 2-substituted 4-methylenetetrahydrofurans in high yields. organic-chemistry.org The reaction proceeds via a 5-exo-dig cyclization of an intermediate radical onto the alkyne of the propargyloxy group. The stereochemical outcome of these cyclizations often favors the formation of trans-2,4-disubstituted tetrahydrofurans, which can be rationalized by a chair-like transition state where the substituent at the 2-position preferentially occupies a pseudoequatorial position. organic-chemistry.org

Similarly, aryl beta-(prop-2-ynyloxy)alkyl tellurides can undergo group transfer cyclization upon photolysis in the presence of hexabutylditin, yielding 2-substituted 4-[(aryltelluro)methylene]tetrahydrofurans. organic-chemistry.org This highlights another pathway within radical chemistry available to these systems. The radical mechanism of the acs.orgnih.gov-Wittig rearrangement, as discussed previously, is another instance of the radical chemistry inherent to propargyloxy moieties. nih.gov

Functionalization and Derivatization Strategies

The this compound molecule offers two primary sites for functionalization: the terminal alkyne of the propargyl group and the tetrahydrofuran ring itself.

Functionalization of the Propargyl Group: The terminal alkyne is an exceptionally versatile functional group.

Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.orgiris-biotech.denih.gov This reaction allows for the efficient and specific covalent linking of the propargyl-containing molecule to another molecule bearing an azide group, forming a stable 1,4-disubstituted 1,2,3-triazole linker. acs.orgnih.gov This method is widely used for conjugating molecules in materials science and bioconjugation. acs.orgnih.gov

Metal-Catalyzed Couplings: The propargyl group can participate in various other metal-catalyzed reactions. For instance, propargyl ethers can react with nucleophiles in the presence of Lewis acids or transition metals. researchgate.net Gold(I) catalysts can induce a rearrangement of propargyl benzyl ethers to form allenes, which can be trapped in situ by nucleophiles to create functionalized dihydrofurans. organic-chemistry.org

Nicholas Reaction: Under acidic conditions, the dicobalt hexacarbonyl complex of the propargyl ether can form a stabilized propargylium cation. This intermediate can then react with a wide range of nucleophiles (hydroxyl, sulfhydryl, amino, carboxyl groups), providing an acid-mediated alternative to the more common base-mediated propargylation methods. nih.gov

Derivatization of the Tetrahydrofuran Ring: The tetrahydrofuran ring can also be modified, although this typically involves synthesis from precursors rather than direct functionalization of the pre-formed ring.

Synthesis from Precursors: Substituted tetrahydrofurans are often synthesized via the cyclization of functionalized acyclic precursors. For example, palladium-catalyzed carboetherification of unsaturated 1,2-diols is a powerful method for constructing substituted tetrahydrofuran rings. nih.gov Electrophilic cyclization of homoallylic alcohols (iodoetherification) can produce 2,3,5-trisubstituted iodotetrahydrofurans. nottingham.ac.uk

Ring Expansion: Photochemical ring expansion of smaller oxetane (B1205548) rings can be used to synthesize tetrahydrofuran derivatives. rsc.org

This dual reactivity makes this compound a valuable building block for synthesizing complex molecules with precise architectures.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a comprehensive picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) for Structural Elucidation and Substitution Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For 3-(Propargyloxy)tetrahydrofuran, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the propargyl group.

The protons on the tetrahydrofuran ring typically appear as multiplets in the region of 3.7 to 4.0 ppm. Specifically, the protons on the carbon adjacent to the ether oxygen (C2 and C5) are deshielded and resonate downfield. For instance, in similar tetrahydrofuran derivatives, the protons on the carbons adjacent to the oxygen (α-protons) show chemical shifts around 3.7-3.8 ppm, while the other ring protons (β-protons) appear further upfield. hmdb.canih.govchemicalbook.comchemicalbook.com The proton at the C3 position, being directly attached to the oxygen of the propargyloxy group, will also be shifted downfield.

The propargyl group protons have characteristic chemical shifts. The methylene (B1212753) protons (-O-CH₂-C≡) are adjacent to an oxygen atom and a triple bond, leading to a downfield shift, typically appearing as a doublet. The acetylenic proton (-C≡C-H) is found in a distinct region of the spectrum, usually as a triplet around 2.4-2.5 ppm, due to coupling with the methylene protons.

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Tetrahydrofuran and Related Structures

Proton Environment Typical Chemical Shift (ppm) Multiplicity
Tetrahydrofuran α-protons (C2-H, C5-H)3.73 - 3.75 nih.govMultiplet
Tetrahydrofuran β-protons (C3-H, C4-H)1.86 - 1.89 nih.govMultiplet
3-Hydroxytetrahydrofuran (B147095) C3-H~4.46 chemicalbook.comMultiplet
Propargyl Methylene (-O-CH₂-C≡)~4.2Doublet
Acetylenic Proton (-C≡C-H)~2.4Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) is instrumental in confirming the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons.

For this compound, the ¹³C NMR spectrum would show signals corresponding to the four distinct carbons of the tetrahydrofuran ring and the three carbons of the propargyl group. The carbons of the tetrahydrofuran ring attached to the ether oxygen (C2 and C5) typically resonate in the range of 67-70 ppm. spectrabase.comchemicalbook.com The C3 carbon, also attached to an oxygen, will have a chemical shift in a similar or slightly more downfield region. The C4 carbon will be found further upfield.

The carbons of the propargyl group are also characteristic. The methylene carbon (-O-C H₂-C≡) will appear in the range of 50-70 ppm. bhu.ac.in The acetylenic carbons (-C≡C-) have distinctive chemical shifts, typically between 70 and 80 ppm. bhu.ac.in

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Tetrahydrofuran and Related Structures

Carbon Environment Typical Chemical Shift (ppm)
Tetrahydrofuran α-carbons (C2, C5)67.65 nmrs.io
Tetrahydrofuran β-carbons (C3, C4)26.17 nmrs.io
Propargyl Methylene (-O-C H₂-C≡)50 - 70 bhu.ac.in
Acetylenic Carbons (-C≡C-)70 - 80 bhu.ac.in

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly useful for identifying the key functional groups in this compound: the alkyne and the ether.

The terminal alkyne group gives rise to two characteristic absorptions. A sharp, strong band corresponding to the ≡C-H stretch is expected in the region of 3330-3270 cm⁻¹. orgchemboulder.com The C≡C triple bond stretch, while sometimes weak, appears in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org

The ether linkage (C-O-C) is identified by a strong, often broad, asymmetric stretching vibration in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comrockymountainlabs.com For saturated ethers like the tetrahydrofuran ring, this C-O-C asymmetric stretch is commonly observed between 1140 and 1070 cm⁻¹. spectroscopyonline.com The presence of both the tetrahydrofuran ether and the propargyl ether may result in overlapping or multiple bands in this region. The C-H stretching vibrations of the saturated CH₂ groups in the tetrahydrofuran ring are expected in the 2960-2850 cm⁻¹ range. libretexts.org

Interactive Table 3: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Alkyne≡C-H Stretch3330 - 3270 orgchemboulder.comStrong, Sharp
AlkyneC≡C Stretch2260 - 2100 orgchemboulder.comlibretexts.orgWeak to Medium
EtherC-O-C Asymmetric Stretch1140 - 1070 spectroscopyonline.comStrong
AlkaneC-H Stretch2960 - 2850 libretexts.orgStrong

Raman Spectroscopy for Molecular Vibrations in Tetrahydrofuran Systems

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C≡C triple bond, which can have a weak absorption in FTIR, often shows a strong signal in the Raman spectrum.

In tetrahydrofuran itself, a strong Raman active mode corresponding to the ring breathing vibration is observed around 914 cm⁻¹. researchgate.net Other characteristic bands for the tetrahydrofuran ring are also present. mdpi.comirb.hr For this compound, the Raman spectrum would be expected to show these characteristic tetrahydrofuran ring vibrations, in addition to a strong band for the C≡C stretch of the propargyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern would likely show characteristic losses. Cleavage of the C-C bond next to the ether oxygen (α-cleavage) is a common fragmentation pathway for ethers. miamioh.edu This could lead to the loss of a propargyl radical or the opening of the tetrahydrofuran ring. Fragmentation of the tetrahydrofuran ring itself can also occur, leading to characteristic ions. The presence of the propargyl group may lead to fragments corresponding to the propargyl cation or related species. The study of fragmentation patterns of similar furanone structures can provide insights into the expected fragmentation of the tetrahydrofuran ring in this molecule. imreblank.ch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, with a chemical formula of C₇H₁₀O₂, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.

HRMS analysis is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios, ensuring a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₇H₁₀O₂
Monoisotopic Mass126.0681 u
Average Mass126.1419 u

This table presents the calculated theoretical mass values for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a widely used technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak at m/z 126 would be expected, although it may be of low intensity due to the instability of the ether linkage under electron impact. The fragmentation is likely to be dominated by pathways that lead to the formation of stable carbocations. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the tetrahydrofuran ring is a common pathway for ethers. This would result in the loss of a propargyl radical or the opening of the tetrahydrofuran ring.

Cleavage of the ether bond: The bond between the tetrahydrofuran ring and the propargyl group can cleave, leading to the formation of a tetrahydrofuranyl cation (m/z 71) or a propargyl cation (m/z 39).

Ring-opening of the tetrahydrofuran moiety: The tetrahydrofuran ring can undergo fragmentation to produce characteristic ions, such as the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

The resulting mass spectrum would be a fingerprint of the molecule, allowing for its identification and the confirmation of the presence of both the tetrahydrofuran and propargyloxy moieties.

Table 2: Predicted Major Fragments in the EI-MS of this compound

m/zProposed Fragment Ion
126[C₇H₁₀O₂]⁺ (Molecular Ion)
87[M - C₃H₃]⁺
71[C₄H₇O]⁺ (Tetrahydrofuranyl moiety)
57[C₃H₅O]⁺
43[C₂H₃O]⁺
39[C₃H₃]⁺ (Propargyl cation)

This table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios for this compound based on general principles of ether fragmentation.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, are instrumental in modeling the behavior of 3-(Propargyloxy)tetrahydrofuran. These calculations solve approximations of the Schrödinger equation to determine the electronic states and properties of the molecule. nih.gov Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimizations and energy calculations for related heterocyclic and ether compounds. jrasb.comresearchgate.netmdpi.com High-performance software packages, including TeraChem, are designed to handle these complex calculations, leveraging graphical processing units to accelerate the process for large-scale simulations. osti.gov

The electronic structure of a molecule dictates its fundamental chemical properties. DFT studies are used to investigate the structural and electronic properties of materials by calculating parameters such as lattice constants and band gaps. researchgate.net For this compound, DFT can be used to map the electron density distribution, identifying regions of high and low electron density. This analysis reveals the nature of the chemical bonds, such as the distinction between ionic and covalent character. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of these orbitals indicate the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. jrasb.comresearchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electrophilic and nucleophilic reactive sites across the molecule. jrasb.comresearchgate.net For the related organic-inorganic hybrid perovskite CH₃NH₃PbI₃, analysis has shown that considering weak van der Waals interactions is important for accurately describing the material's properties. rsc.org

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves locating and characterizing the energetics of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, several reaction pathways can be computationally investigated:

Retro-Ene Rearrangement : Propargyl ethers are known to undergo a thermally induced retro-ene reaction, which is a type of researchgate.netacs.org sigmatropic shift. acs.org Theoretical calculations have been used to determine that this reaction proceeds in a concerted manner through a planar six-membered transition structure. acs.org While DFT methods can model this, some studies on propargyl methyl ether suggest that B3LYP may underestimate the barrier height compared to correlated ab initio methods. acs.org

Intramolecular Hydroarylation : In related aryl propargyl ethers, DFT has been used to study indium-catalyzed intramolecular hydroarylation. rsc.org These studies show the reaction proceeds via π-coordination of the propargyl group to the catalyst, followed by a nucleophilic attack from the aromatic ring. rsc.org

Intramolecular Hydrogen Shift : The tetrahydrofuran (B95107) moiety itself is subject to intramolecular hydrogen shift reactions, which are critical in combustion kinetics. researchgate.net Studies on 3-methyltetrahydrofuran (B83541) (3-MTHF) show that the most favorable reaction channels involve six-membered transition states. researchgate.net The presence of the ring oxygen in 3-MTHF influences the kinetics, making them faster compared to analogous reactions in methylcyclopentane. researchgate.net Similar pathways could be explored for this compound to understand its thermal decomposition.

These mechanistic studies rely on the precise calculation of geometries and energies, often using robust computational methods like the CBS-QB3 composite method for accurate barrier heights and reaction rates. researchgate.net

Conformational Analysis

The three-dimensional structure and flexibility of this compound are determined by its conformational preferences. The tetrahydrofuran (THF) ring is not planar; it adopts puckered conformations to relieve ring strain. Theoretical studies on related molecules like tetrahydrofurfuryl alcohol (THFA) and 3-hydroxy-tetrahydrofuran (3HTHF) have identified multiple stable conformers using methods such as HF/6-311++G** and MP2/6-31G(1d). ni.ac.rs The THF ring typically adopts an envelope or twist conformation. The specific conformation of the this compound ring and the orientation of the propargyloxy substituent would be influenced by a balance of steric and electronic effects, which can be modeled to find the global minimum energy structure. ni.ac.rs

Prediction of Spectroscopic Parameters

Quantum chemical calculations are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental data. By computing properties for a set of molecules, it's possible to train machine learning models, such as convolutional neural networks, to predict spectroscopic fingerprints for new molecules almost instantaneously. nih.gov

A common application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Protocols have been developed that use a combination of force fields, machine learning, and DFT calculations to efficiently and accurately compute ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, DFT calculations could be performed to compute the NMR shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), providing a theoretical spectrum that can be compared with experimental results for structural verification. nih.gov

Applications in Advanced Materials and Chemical Technologies

Polymer Chemistry and Polymerization

The dual functionality of 3-(Propargyloxy)tetrahydrofuran makes it a valuable component in the design and synthesis of advanced polymers. The propargyl group serves as a reactive handle for polymerization and post-polymerization modification, while the tetrahydrofuran (B95107) moiety imparts specific physical properties such as polarity and solubility to the resulting polymer backbone.

Synthesis of Functional Polymers and Copolymers Containing Propargyloxy Groups

The terminal alkyne of the propargyloxy group is readily employed in powerful and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the precise and high-yield synthesis of complex polymer architectures.

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure and a multitude of terminal functional groups. The synthesis of HBPs can be efficiently achieved through the polycycloaddition of AB₂- or AB₃-type monomers, where 'A' and 'B' are mutually reactive functional groups. nih.govfrontiersin.orgresearchgate.net

The propargyl group of this compound can serve as the 'A' functionality (an alkyne) in such a monomer. Through straightforward chemical modification, the tetrahydrofuran ring can be functionalized to carry two or more azide (B81097) ('B') groups, thereby creating an AB₂ or ABₓ monomer. The polymerization of this monomer, often catalyzed by a copper(I) source, proceeds via a step-growth mechanism, leading to the formation of a highly branched polytriazole backbone. nih.govrsc.org The pendant tetrahydrofuran groups influence the polymer's solubility and thermal properties, while the numerous chain ends can be further modified.

Table 1: Monomer Design for Azide-Alkyne Polycycloaddition

Monomer Type Functional Group 'A' Functional Group 'B' Resulting Polymer
AB₂ Alkyne 2x Azide Hyperbranched
A₂B 2x Alkyne Azide Hyperbranched

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined structures and high functional group tolerance. nih.govnsf.govkiesslinglab.com this compound can be incorporated into glycopolymers using ROMP through two primary strategies:

Post-Polymerization Modification: A strained cyclic olefin, such as a norbornene derivative, containing a reactive handle is polymerized via ROMP. The resulting polymer backbone is then functionalized by attaching carbohydrate moieties. The propargyl group is ideal for this approach. A polymer with pendant azide groups can be reacted with a sugar molecule that has been modified to include a propargyl ether, or conversely, a polymer with pendant propargyl groups can be reacted with an azido-sugar. This "click" reaction proceeds with high efficiency and selectivity. nih.gov

Direct Polymerization of a Functionalized Monomer: A monomer can be synthesized by first attaching the this compound unit to a ROMP-active molecule like norbornene. This functionalized monomer is then directly polymerized. This method incorporates the propargyloxy group and the THF ring along the entire polymer backbone. The terminal alkyne remains available for subsequent modification to attach glycans or other functional molecules. nih.govnih.gov

Monomer and Pre-monomer Design for Polymerization

The distinct features of this compound make it an excellent pre-monomer for designing tailored monomers for various polymerization methods. nih.gov

For Click Polymerizations: As discussed, it is a key component for creating ABₓ monomers for azide-alkyne polycycloaddition. rsc.org

For ROMP: It can be esterified or connected via an ether linkage to cyclic olefins like norbornenes or oxanorbornenes to create functional monomers. The resulting polymers possess a rigid backbone and pendant propargyloxy groups for further functionalization. nsf.gov

For Radical Polymerizations: The propargyl group itself is generally not reactive under standard radical polymerization conditions, allowing it to be carried through a polymerization of another group (e.g., a vinyl or acrylic group) attached to the tetrahydrofuran ring. This results in a polymer with preserved alkyne functionality for post-polymerization modification.

The design of monomers often requires a multi-step synthesis where the propargyloxy group might be introduced early as a stable, reactive handle that will be used in the final polymerization or functionalization step.

Dendrimer Synthesis Utilizing Propargyl Ethers

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers of repeating units, and a functional surface. The synthesis of dendrimers requires highly efficient reactions to ensure structural perfection in each growth step, known as a generation. nih.gov The CuAAC click reaction is exceptionally well-suited for this purpose and is widely used in both convergent and divergent dendrimer synthesis strategies. researchgate.netdiva-portal.org

Propargyl ethers, such as this compound, are critical building blocks in this context.

In the Convergent Approach: Dendrons (wedge-shaped sections of a dendrimer) are built first and then attached to a multifunctional core in the final step. A dendron can be synthesized to have a single propargyl group at its focal point. This compound could serve as the starting point for such a dendron. This propargyl-functionalized dendron is then "clicked" onto a core molecule bearing multiple azide groups (e.g., a triazido or tetraazido core). researchgate.net

In the Divergent Approach: The dendrimer is grown outwards from the core. A core molecule can be functionalized with multiple this compound units. The terminal alkynes are then reacted with an AB₂ monomer containing one azide and two new propargyl groups, allowing the next generation to be built. nih.govrsc.org

In either strategy, using this compound allows for the introduction of the polar THF moiety onto the surface or within the branches of the dendrimer, potentially influencing its solubility, guest-hosting capabilities, and biological interactions.

Fine Chemical Synthesis and Intermediates

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products and pharmaceuticals. nih.gov Consequently, functionalized THF derivatives are valuable intermediates for the synthesis of fine chemicals. google.comchimia.ch this compound serves as a useful intermediate due to the versatile reactivity of its propargyl group. researchgate.net

The terminal alkyne can participate in a wide range of carbon-carbon bond-forming reactions beyond click chemistry, including:

Sonogashira coupling: Reaction with aryl or vinyl halides to form more complex substituted alkynes.

Mannich reaction: Reaction with an amine and an aldehyde to yield propargylamines.

Alkyne metathesis: Reaction to form internal alkynes.

Cycloaddition reactions: Participation as a dipolarophile or dienophile in various cycloadditions.

This reactivity allows the this compound molecule to be incorporated into larger, more complex target molecules, making it a valuable building block for organic synthesis. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Role/Application
This compound Core subject; building block for polymers, dendrimers, and fine chemicals
Norbornene Monomer used in Ring-Opening Metathesis Polymerization (ROMP)
Oxanorbornene Heterocyclic monomer used in ROMP
Azide-functionalized compounds Reactive partners for alkyne groups in "click chemistry"
Copper(I) species Catalyst for Azide-Alkyne Cycloaddition (CuAAC)
Propargylamine A molecule containing a propargyl group

Catalysis (specifically where the compound serves as a ligand or substrate in catalytic processes)

While specific research detailing the catalytic applications of "this compound" is not extensively documented in publicly available literature, its structural motifs—the propargyl ether and the tetrahydrofuran ring—are well-known participants in various catalytic transformations. The potential catalytic relevance of this compound can be inferred from the established reactivity of these functional groups.

The propargyl group within "this compound" is a versatile functional group in organometallic catalysis. The triple bond of the propargyl moiety can coordinate to a metal center, making it susceptible to a variety of transformations. For instance, propargyl ethers can undergo gold(I)-catalyzed intramolecular reactions. nih.gov The activation of the alkyne by a π-acidic metal catalyst can lead to subsequent nucleophilic attack, enabling the formation of complex molecular architectures.

Furthermore, the propargyl group can be involved in catalytic propargylation reactions. Although specific examples with "this compound" are not prominent, the general mechanism often involves the activation of a propargylic C-H or C-O bond by a metal catalyst. For instance, cationic ruthenium allenylidene complexes have been shown to catalyze the etherification of propargylic alcohols, which are structurally related to propargyl ethers.

The tetrahydrofuran (THF) moiety, while often considered a relatively inert solvent, can also play a role in catalysis. It can act as a coordinating solvent, stabilizing catalytic species and influencing their reactivity and selectivity. In some cases, the THF ring itself can be a substrate for catalytic ring-opening reactions, although this is less common in the context of a functionalized THF molecule like "this compound" where other reactive sites are present. There are instances where THF acts as a ligand, for example, in transition metal chloride complexes used as precursors for polymerization catalysts.

The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. A ligand's steric and electronic properties can dictate the catalyst's activity, selectivity, and stability. "this compound" possesses both an ether oxygen and a carbon-carbon triple bond, both of which have the potential to coordinate to a metal center.

In principle, "this compound" could be a precursor for more complex ligand structures. The terminal alkyne of the propargyl group is a particularly useful handle for further functionalization, for example, through Sonogashira coupling or click chemistry, to introduce other donor atoms (e.g., phosphorus, nitrogen) and create multidentate ligands. The design of such ligands would aim to position the donor atoms in a specific geometry around the metal center to facilitate a desired catalytic transformation.

The tetrahydrofuran ring can also be incorporated into ligand design. Its oxygen atom can act as a hemilabile coordinating group, which can reversibly bind to the metal center during the catalytic cycle. This property can be advantageous in creating a vacant coordination site at a specific step of the reaction, thereby promoting substrate binding or product release. The stereochemistry of the tetrahydrofuran ring could also be exploited in the design of chiral ligands for asymmetric catalysis.

Applications in Energy Materials (e.g., Organic Solar Cells, related to solvent use)

The development of environmentally friendly fabrication processes is a critical aspect of advancing organic solar cell (OSC) technology towards commercialization. A significant focus of this effort is the replacement of halogenated and aromatic solvents, which are commonly used to process the active layers of OSCs but pose environmental and health concerns. In this context, tetrahydrofuran (THF) has emerged as a promising "green" solvent.

While there is no specific data on the use of "this compound" in energy materials, its parent structure, THF, is being actively investigated as a non-aromatic, halogen-free solvent for the fabrication of high-efficiency OSCs. nih.govresearchgate.net The good solubility of many photoactive materials in THF allows for the formation of uniform and well-ordered active layers, which is crucial for efficient charge generation and transport.

Recent research has demonstrated that high power conversion efficiencies (PCEs) can be achieved in OSCs processed from THF. For instance, the introduction of high molecular dipole units into terpolymers has enabled the fabrication of THF-processable OSCs with impressive efficiencies. nih.govresearchgate.net The use of THF as a solvent has been shown to improve the crystallinity of the photoactive layer, leading to enhanced device performance and stability. researchgate.net

The table below summarizes some of the reported performance data for organic solar cells processed using tetrahydrofuran as a solvent.

Donor MaterialAcceptor MaterialSolventPower Conversion Efficiency (PCE)
PBD-10L8-BOTHF18.79% nih.gov
PBD-10 with PBTz-FL8-BOTHF19.45% nih.gov
PTQ10HO-IDIC-2FTHF12.20% mdpi.com
PBDB-TF-T1IT-4FTHF with NMP additive14.2% mdpi.com
PBTA-SiN/ATHFN/A

As a derivative of THF, "this compound" could potentially be explored as a solvent or co-solvent in the fabrication of organic solar cells. Its physical properties, such as boiling point and viscosity, might differ from THF, which could offer advantages in controlling the drying kinetics and morphology of the active layer. The presence of the propargyl group might also offer a route for further functionalization, for example, to create additives that can influence the morphology of the bulk heterojunction. However, it is important to note that this is a hypothetical application, and further research would be needed to validate its suitability.

Potential Bioactive and Agrochemical Applications

Medicinal Chemistry Context

The tetrahydrofuran (B95107) (THF) nucleus is a prominent structural motif in a wide range of biologically active compounds and pharmaceutical drugs. researchgate.netresearchgate.net As a saturated five-membered cyclic ether, it serves as a versatile scaffold in drug design. researchgate.netnih.gov

The tetrahydrofuran ring is a key component in numerous synthetic drugs and natural products, valued for its influence on molecular conformation and physicochemical properties. researchgate.netnih.gov Its incorporation into a molecule can improve solubility, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The oxygen atom in the THF ring can act as a hydrogen bond acceptor, enabling tighter binding interactions with biological targets. pharmablock.com

The significance of the THF scaffold is evident in various therapeutic areas. For instance, the U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF ring for a range of clinical conditions. nih.gov Notable examples include antiviral and antihypertensive medications. researchgate.net In the context of HIV protease inhibitors, the 3-(S)-tetrahydrofuranyl urethane was shown to enhance potency, a feature utilized in the design of the anti-AIDS drug Amprenavir. nih.govgoogle.com The THF ring oxygen can be critical for activity, as its replacement with a methylene (B1212753) group can lead to a drastic loss of antiviral efficacy, likely due to the loss of a key hydrogen bonding interaction. nih.gov

Furthermore, the THF moiety is a core structure in many complex natural products with potent biological activities, such as anticancer, antimicrobial, and antifungal effects. researchgate.net For example, annonaceous acetogenins, a large family of natural products, bear THF cores and exhibit a diverse range of biological activities, including antitumor properties. nih.gov The anticancer drug Eribulin (Halaven) also contains a tetrahydrofuran ring within its complex structure. wikipedia.org The prevalence of the THF ring in these successful compounds underscores its importance as a privileged scaffold in medicinal chemistry.

The table below summarizes the biological activities of several natural products that feature the tetrahydrofuran ring system.

Natural Product FamilyCore StructureNotable Biological Activities
Annonaceous AcetogeninsTetrahydrofuranAntitumor, Antimalarial, Antimicrobial nih.gov
AmphidinolidesTetrahydrofuranCytotoxic nih.gov
Lignans (B1203133)TetrahydrofuranAntitumor nih.gov
Polyether IonophoresTetrahydrofuranAntimicrobial nih.gov

Agrochemical Context

In agrochemical research, the discovery of novel scaffolds is crucial for developing new pesticides to manage resistance and improve efficacy. The propargyloxy group has emerged as a valuable functional group in the design of modern agrochemicals.

The propargyloxy group (a propargyl group linked via an ether) has been successfully incorporated into various molecular frameworks to create potent agrochemicals, particularly fungicides and insecticides. Research has shown that the introduction of a propargyloxy group can significantly enhance the biological activity of a compound. rsc.org

In the development of fungicides, particularly those targeting oomycete diseases, the inclusion of a propargyloxy group in valinamide carbamate derivatives led to a pronounced increase in fungicidal activity. rsc.org One compound from this series, bearing a propargyloxy group, was identified as a highly promising candidate due to its excellent potency. rsc.org

Similarly, in the field of insecticide development, series of diaryl ether and benzenesulfonamide derivatives containing a propargyloxy group have been designed and synthesized. nih.govresearchgate.netsemanticscholar.org Bioassays revealed that some of these compounds exhibited potent insecticidal activity against pests like Mythimna separata. nih.govresearchgate.netsemanticscholar.org For instance, the most active compound in one study of 4-(propargyloxy) benzenesulfonamide derivatives (compound B2.5) showed an LC50 value of 0.235 mg/ml. researchgate.netsemanticscholar.org Another study on propargyloxy-diphenyl oxide-sulfonamide derivatives found a compound (TD8) with an LC50 of 0.231 mg/mL, representing a significant increase in potency compared to the natural pesticide celangulin V. nih.gov

The research findings for several propargyloxy-containing agrochemical candidates are detailed in the table below.

Compound SeriesTarget Pest/DiseaseMost Active CompoundActivity (LC50/EC50)
1-substituted phenoxypropan-2-amino valinamide carbamatesOomycete diseasesCompound 7oExcellent fungicidal potency rsc.org
Propargyloxy-diphenyl oxide-sulfonamidesMythimna separataTD80.231 mg/mL nih.gov
4-(propargyloxy) benzenesulfonamidesMythimna separataB2.50.235 mg/mL researchgate.netsemanticscholar.org

These examples demonstrate the utility of the propargyloxy moiety as a toxophore in the design of new agrochemical agents. The presence of this functional group in 3-(Propargyloxy)tetrahydrofuran suggests that the compound could be a valuable building block or a candidate for screening in the development of new pesticides.

Green Chemistry and Sustainable Synthesis Considerations

Environmentally Benign Synthetic Routes (e.g., Electrochemical Methods in Protic Solvents)

Traditional methods for ether synthesis, such as the Williamson ether synthesis, often rely on stoichiometric amounts of strong bases and volatile organic solvents, which can contribute to significant waste generation and environmental impact. amazonaws.com The development of more environmentally benign synthetic routes is a key focus of green chemistry.

One promising avenue for greener synthesis is the use of electrochemical methods. Electrosynthesis can offer a more sustainable alternative to conventional chemical transformations by replacing chemical oxidants or reductants with electricity. This approach can lead to a reduction in waste, as the primary reagent is the electron, and can often be conducted under milder reaction conditions.

While specific research on the electrochemical synthesis of 3-(Propargyloxy)tetrahydrofuran in protic solvents is not extensively documented in publicly available literature, the general principles of electrochemical ether synthesis suggest its potential applicability. Protic solvents, such as water and alcohols, are considered more environmentally friendly than many aprotic solvents. Conducting electrochemical reactions in these media would align with the goals of green chemistry. The challenge often lies in controlling the selectivity of the reaction in the presence of a protic solvent, which can also participate in electrochemical processes.

The development of catalytic systems that can operate efficiently in protic solvents is an active area of research. For instance, Cu-catalyzed propargylic substitution reactions have been developed for the O-propargylation of secondary alcohols under nearly neutral conditions, which is a step towards more sustainable ether synthesis. researchgate.net Future research could explore the adaptation of such catalytic systems to electrochemical processes for the synthesis of compounds like this compound.

Use of Sustainable Solvents and Reaction Media (e.g., Tetrahydrofuran (B95107) as a Green Solvent)

Tetrahydrofuran itself is a versatile solvent used in a wide range of chemical reactions. masterorganicchemistry.com More recently, derivatives of THF, such as 2-methyltetrahydrofuran (2-MeTHF), have gained attention as more sustainable options. 2-MeTHF can be derived from renewable resources like lignocellulosic biomass and exhibits several advantages over traditional THF, including a lower miscibility with water, which can simplify work-up procedures and reduce waste. rsc.org

The use of THF or its derivatives as the reaction medium for the synthesis of this compound could offer several green chemistry benefits. By using a solvent that is structurally related to one of the reactants (3-hydroxytetrahydrofuran), it may be possible to improve reaction efficiency and reduce the need for extensive purification.

The Williamson ether synthesis, a common method for preparing ethers, is often conducted in polar aprotic solvents. masterorganicchemistry.com Utilizing a greener solvent such as 2-MeTHF in this synthesis can significantly reduce the environmental footprint of the process. The properties of several solvents are compared in the table below.

SolventSourceKey Green Chemistry Considerations
Tetrahydrofuran (THF)PetrochemicalVersatile solvent, but can form explosive peroxides. masterorganicchemistry.com
2-Methyltetrahydrofuran (2-MeTHF)Renewable (Biomass)Lower water miscibility than THF, facilitating easier work-up and recycling. rsc.org
WaterAbundant, Non-toxicThe ultimate green solvent, but its high polarity and reactivity can be challenging for some organic reactions.
EthanolRenewable (Biomass)Biodegradable and low toxicity, but its protic nature can interfere with certain reactions.

The selection of a suitable solvent and reaction conditions plays a pivotal role in developing a truly sustainable synthesis of this compound. Future research in this area will likely focus on the integration of benign synthetic methods, such as electrochemistry, with the use of renewable and recyclable reaction media.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The likely current synthesis of 3-(propargyloxy)tetrahydrofuran involves a standard Williamson ether synthesis, reacting an alkali metal salt of 3-hydroxytetrahydrofuran (B147095) with a propargyl halide. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methods.

Future synthetic explorations could include:

Catalytic Methods: Investigating transition-metal-catalyzed propargylation of 3-hydroxytetrahydrofuran to avoid the use of stoichiometric strong bases.

Green Chemistry Approaches: The use of greener solvents, phase-transfer catalysis to enhance reaction rates and minimize waste, or enzymatic synthesis could be explored for a more environmentally benign process.

Flow Synthesis: Developing a continuous flow process for the synthesis would allow for greater control over reaction parameters, improved safety (especially when handling reactive intermediates), and easier scalability. organic-chemistry.org

Table 1: Potential Novel Synthetic Pathways for this compound

Synthetic StrategyPrecursorsPotential AdvantagesResearch Focus
Phase-Transfer Catalysis 3-Hydroxytetrahydrofuran, Propargyl Halide, BaseMild reaction conditions, reduced need for anhydrous solvents, improved yield.Optimization of catalyst, solvent, and base system.
Enzymatic Synthesis 3-Hydroxytetrahydrofuran, Propargyl Alcohol donorHigh selectivity, environmentally friendly (aqueous media), minimal byproducts.Screening for suitable enzymes (e.g., etherases, transferases) and reaction optimization.
Continuous Flow Synthesis 3-Hydroxytetrahydrofuran, Propargyl HalideEnhanced safety, scalability, precise control of temperature and mixing.Reactor design, optimization of flow rates and residence times.
Reductive Alkylation Tetrahydrofuran-3-one, Propargyl AlcoholUtilizes a different starting material, potentially offering a more convergent route.Development of selective reducing agents and catalysts.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. The primary focus for mechanistic studies would be its participation in cycloaddition reactions.

Future mechanistic investigations could involve:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the transition states of its reactions, particularly the [3+2] cycloaddition (click reaction). rsc.org This can provide insights into the reaction barriers, the influence of catalysts, and the role of the THF ring on the alkyne's reactivity.

Kinetic Studies: Performing detailed kinetic analysis of its click reactions with various azide (B81097) partners to determine rate constants and reaction orders. This data is essential for predictable and controlled synthesis of more complex molecules.

Spectroscopic Interrogation: Using advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Stereochemical Influence: Investigating how the stereochemistry of the tetrahydrofuran (B95107) ring (if a chiral version starting from (S)- or (R)-3-hydroxytetrahydrofuran is used) influences the kinetics and outcomes of its subsequent reactions. google.comwikipedia.org

Table 2: Proposed Advanced Mechanistic Studies

Study TypeTechnique / MethodObjectiveExpected Outcome
Computational Chemistry Density Functional Theory (DFT)To calculate transition state energies and geometries for cycloaddition reactions.Understanding of reaction barriers and the electronic influence of the THF moiety.
Reaction Kinetics UV-Vis or NMR SpectroscopyTo measure reaction rates under various conditions (catalyst, solvent, temperature).Quantitative data for reaction optimization and predictive modeling.
Intermediate Trapping Low-Temperature Spectroscopy, Chemical TrappingTo detect and identify transient species in the reaction pathway.Direct evidence to support or refute proposed mechanisms.
Chiral Influence Study Chiral HPLC, PolarimetryTo assess the impact of a stereocenter on the THF ring on reaction stereoselectivity.Insight into stereo-electronic effects and potential for asymmetric synthesis.

Expansion of Application Domains

The bifunctional nature of this compound makes it a promising building block in several scientific domains, particularly medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The tetrahydrofuran core is a privileged scaffold in many bioactive compounds and approved drugs, where it can act as a bioisostere for other cyclic systems or improve pharmacokinetic properties. pharmablock.comnih.gov The propargyl group provides a "click-ready" handle for conjugating the THF moiety to other molecules of interest, such as peptides, scaffolds, or fluorescent tags. nih.gov Future research could focus on using it to generate libraries of novel compounds for screening against various biological targets. For instance, it could be "clicked" onto azide-modified pharmacophores to explore new chemical space.

Polymer and Materials Science: The terminal alkyne allows this compound to act as a monomer in polymerization reactions or as a cross-linking agent. researchgate.net It could be used to synthesize functional polymers where the THF ring imparts polarity and the resulting triazole ring (from a click reaction) provides hydrogen bonding capabilities. Such polymers could find use in coatings, hydrogels, or advanced resins.

Bioconjugation and Chemical Biology: As a small, water-soluble (due to the ether linkages) click reagent, it is an ideal candidate for modifying biomolecules. Future work could involve using it to attach the THF moiety to proteins or nucleic acids to study the effects on stability and binding, or to functionalize surfaces for creating biosensors.

Table 3: Potential Application Domains for this compound

DomainSpecific ApplicationRationale
Medicinal Chemistry Synthesis of compound libraries for High-Throughput Screening (HTS).THF is a known bioisostere; the alkyne allows for rapid diversification via click chemistry. pharmablock.comnih.gov
Materials Science Development of functional polymers and hydrogels.Can act as a monomer or cross-linker; THF ring enhances solubility and polarity. researchgate.netyoutube.com
Bioconjugation Labeling and modification of proteins and other biomolecules.The propargyl group is a bioorthogonal handle for click chemistry. nih.gov
Probe Development As a core structure for activity-based protein profiling (ABPP) probes.The alkyne can be used to attach a reporter tag after the probe has bound to its target enzyme.

Integration with Emerging Technologies

To fully realize the potential of this compound, its study and application should be integrated with modern and emerging technologies.

Automated Synthesis and High-Throughput Experimentation: The use of automated synthesis platforms could rapidly produce a wide range of derivatives from this compound. Coupled with high-throughput screening, this would accelerate the discovery of new materials or drug candidates based on this scaffold.

Flow Chemistry: As mentioned for its synthesis, flow chemistry can also be applied to its subsequent reactions. Performing click reactions in a flow reactor can lead to higher efficiency, better process control, and the ability to safely handle energetic azide compounds, facilitating a seamless "synthesis-to-application" workflow.

Nanotechnology: The propargyl group is an ideal tool for surface functionalization. Future research could explore the use of this compound to coat nanoparticles (e.g., gold, iron oxide) via click chemistry. The THF-rich surface could modify the nanoparticles' solubility and biocompatibility, making them suitable for applications in targeted drug delivery or medical imaging.

Machine Learning and AI: By generating data on the synthesis and properties of derivatives of this compound, machine learning models could be trained to predict the outcomes of new reactions or forecast the properties of novel compounds, guiding future research efforts more efficiently.

Table 4: Integration with Emerging Technologies

TechnologyProposed IntegrationBenefit
Flow Chemistry Continuous synthesis of the compound and its derivatives via click reactions.Improved scalability, safety, and reaction control.
High-Throughput Screening (HTS) Use as a building block to create large libraries for biological or material screening.Accelerated discovery of new lead compounds and materials.
Nanomaterial Functionalization Covalent attachment to the surface of nanoparticles via click chemistry.Tailoring surface properties (e.g., solubility, biocompatibility) for advanced applications.
Artificial Intelligence (AI) Predictive modeling of reaction outcomes and compound properties.More efficient and targeted design of experiments and novel molecules.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and propargyloxy substitution. For example, propargyl protons appear as triplets (δ 2.5–3.0 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • FTIR : Propargyl C≡C stretches (2100–2260 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹) confirm functional groups .

How can conflicting spectral data for this compound derivatives be resolved?

Q. Advanced Research Focus

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in complex NMR spectra.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for stereoisomers.
  • X-ray Crystallography : Definitive structural elucidation for crystalline derivatives, though challenging for low-melting-point compounds.

Case Study : In THF-formamide derivatives, HSQC correlated methine protons (δ 4.2–4.5 ppm) with carbon signals (δ 70–80 ppm), resolving ambiguities .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation of volatile THF derivatives .
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (THF derivatives are flammable) .
  • Storage : Store in airtight containers at –20°C to prevent peroxide formation .

Advanced Consideration : Monitor for peroxide formation using test strips if long-term storage (>6 months) is required .

How does the propargyloxy group influence the reactivity of tetrahydrofuran derivatives in click chemistry?

Advanced Research Focus
The propargyloxy moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer functionalization. Key factors:

  • Catalyst System : CuI/THPTA (tris-hydroxypropyltriazolylamine) in THF/H₂O (3:1) minimizes side reactions.
  • Kinetics : Reaction completion within 2–4 hours at 25°C, monitored by TLC or in situ IR.

Application Example : Propargyloxy-THF derivatives serve as crosslinkers in polymer networks (e.g., hydrogels) .

What strategies mitigate side reactions during propargyloxy functionalization of THF?

Q. Advanced Research Focus

  • Protection/Deprotection : Temporarily protect hydroxyl groups with TBS (tert-butyldimethylsilyl) ethers to avoid unwanted ether cleavage .
  • Low-Temperature Reactions : Perform propargylation at 0–5°C to suppress polymerization of propargyl bromide .
  • Stoichiometric Control : Limit propargyl bromide to 1.1 equivalents to avoid di-substitution .

How can computational modeling aid in predicting the stability of this compound derivatives?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) level predicts bond dissociation energies (BDEs) for propargyl C-O bonds (~70 kcal/mol), indicating thermal stability up to 150°C.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to optimize solubility .

Validation : Compare computed NMR shifts with experimental data (mean absolute error <0.2 ppm) .

What purification techniques are optimal for isolating this compound?

Q. Basic Research Focus

  • Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) for high-purity isolates .
  • Chromatography : Flash silica gel chromatography (hexane/EtOAc 4:1) removes unreacted propargyl bromide.
  • Recrystallization : Use ethanol/water (7:3) for crystalline derivatives .

How can this compound be applied in pharmaceutical intermediates?

Q. Advanced Research Focus

  • Prodrug Design : The propargyloxy group enhances lipophilicity for blood-brain barrier penetration.
  • Peptide Conjugation : CuAAC links THF-propargyloxy derivatives to azide-functionalized peptides for targeted drug delivery .

Case Study : A THF-propargyloxy analog showed 85% inhibitory activity against a kinase target in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.